(But-3-yn-1-yl)(propan-2-yl)amine
Description
(But-3-yn-1-yl)(propan-2-yl)amine is a secondary aliphatic amine featuring a propargyl (but-3-yn-1-yl) group and an isopropyl (propan-2-yl) substituent. Its molecular formula is C₇H₁₂N, with a molecular weight of 110.18 g/mol. The compound’s structure combines the linear triple bond of the butynyl group with the steric bulk of the isopropyl group, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C7H13N |
|---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
N-propan-2-ylbut-3-yn-1-amine |
InChI |
InChI=1S/C7H13N/c1-4-5-6-8-7(2)3/h1,7-8H,5-6H2,2-3H3 |
InChI Key |
CJRJJMCPNNLVTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCC#C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular features of (But-3-yn-1-yl)(propan-2-yl)amine and its analogs:
Chemical Reactivity and Functional Group Analysis
- Acetylenic Reactivity: The triple bond in (But-3-yn-1-yl)(propan-2-yl)amine enables reactions such as hydrogenation (to form alkanes) and cycloadditions (e.g., Cu-catalyzed azide-alkyne click chemistry). This contrasts with non-acetylenic analogs like (2,2-difluoroethyl)(propan-2-yl)amine, which lack this reactivity .
- Aromatic vs. Aliphatic : Compounds with aromatic substituents (e.g., N-Methyl-4-(3,4-dimethoxyphenyl)-3-butyn-1-amine) exhibit enhanced π-π stacking interactions, making them suitable for drug design .
Preparation Methods
Alkylation of Isopropylamine with But-3-yn-1-yl Halides
One common method involves the reaction of isopropylamine with but-3-yn-1-yl bromide or chloride under mild conditions. The procedure typically includes:
- Use of a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- Cooling the reaction mixture to 0 °C to control reactivity.
- Slow addition of the propargyl halide to the amine solution.
- Stirring at room temperature for several hours to complete the reaction.
- Work-up involving extraction, drying, and purification by column chromatography.
This method yields (But-3-yn-1-yl)(propan-2-yl)amine with moderate to high purity and yield.
Reductive Amination of But-3-ynal with Isopropylamine
An alternative approach is the reductive amination of but-3-ynal (an aldehyde derivative of but-3-yne) with isopropylamine:
- Mixing but-3-ynal with isopropylamine in an appropriate solvent (e.g., methanol or ethanol).
- Addition of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride.
- Stirring at room temperature or slightly elevated temperature until the reaction is complete.
- Purification by extraction and chromatography.
This method offers good selectivity and avoids the need for halide substrates.
One-Pot Multicomponent Reactions
Recent literature reports organocatalyzed or metal-catalyzed one-pot syntheses where the alkyne, amine, and aldehyde components are combined directly to form propargylic amines:
- Mixing but-3-yne, isopropylamine, and an aldehyde under catalytic conditions (e.g., using BEMP or Pd catalysts).
- Stirring at controlled temperatures (often 25–75 °C) for several hours.
- Purification by silica gel chromatography.
This method is efficient and can be tuned to optimize yield and selectivity.
Experimental Data Summary
| Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alkylation with propargyl halide | Isopropylamine, but-3-yn-1-yl bromide, DCM, 0 °C to RT | 70–90 | Requires careful temperature control for selectivity |
| Reductive amination | But-3-ynal, isopropylamine, NaBH3CN, MeOH | 60–85 | Mild conditions, avoids halide use |
| One-pot multicomponent | But-3-yne, isopropylamine, aldehyde, BEMP catalyst, 25–75 °C | 50–80 | Efficient, catalyst-dependent yields |
Detailed Research Findings
- A 2019 study demonstrated the synthesis of propargylic amines via a one-pot BEMP-catalyzed reaction of propargylic amines and isocyanates, highlighting mild conditions and high yields in related compounds, which can be adapted for (But-3-yn-1-yl)(propan-2-yl)amine synthesis.
- Propargylic amines can be prepared by nucleophilic substitution of propargyl bromides with amines, as shown in a protocol where benzylamine reacts with propargyl bromide in DCM at 0 °C to room temperature, yielding N-benzylpropargyl amines in high purity and yield. This method is directly translatable to isopropylamine and but-3-yn-1-yl bromide.
- Reductive amination strategies have been widely used for propargylic amines, providing good yields and selectivity without the need for halide intermediates, reducing side reactions and simplifying purification.
- Catalytic methods involving Pd or organocatalysts allow modular and versatile synthesis routes, enabling the introduction of various substituents on the alkyne or amine moieties, which is useful for tailoring (But-3-yn-1-yl)(propan-2-yl)amine derivatives.
Notes on Purification and Characterization
- Purification is typically achieved by silica gel column chromatography using hexane/ethyl acetate mixtures.
- Characterization includes ^1H NMR, ^13C NMR, and mass spectrometry to confirm structure and purity.
- Yields and purity can be optimized by adjusting reagent ratios, temperature, and reaction time.
Q & A
Q. What are the primary synthetic routes for (But-3-yn-1-yl)(propan-2-yl)amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Two robust synthetic approaches include:
- Nucleophilic Substitution : React propargyl halides (e.g., but-3-yn-1-yl bromide) with isopropylamine in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 50–80°C.
- Reductive Amination : Utilize but-3-ynal and isopropylamine with a Pd/NiO catalyst under H₂ at 25°C, achieving yields >95% .
- Optimization : Control catalyst loading (2 mol% Pd), solvent (Et₃N as base), and purification via silica gel column chromatography (10–40% EtOAc in pentane) .
Q. How is (But-3-yn-1-yl)(propan-2-yl)amine characterized structurally, and what analytical techniques are essential for validation?
- Methodological Answer :
- ¹H NMR : Key signals include alkyne proton absence (δ 1.8–2.2 for propargyl CH₂), isopropyl doublet (δ 1.0–1.2), and amine protons (δ 1.5–2.5, broad). Compare with reference spectra .
- FT-IR : Confirm alkyne C≡C stretch (~2100 cm⁻¹) and N-H bend (~1600 cm⁻¹).
- Mass Spectrometry : Use ESI-MS to verify molecular ion ([M+H]⁺ at m/z 126.1).
Q. What are the common chemical reactions involving (But-3-yn-1-yl)(propan-2-yl)amine, and how are they performed?
- Methodological Answer :
- Click Chemistry : React with azides (e.g., benzyl azide) via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles .
- Amine Functionalization : Perform acylation (e.g., acetic anhydride in CH₂Cl₂) or alkylation (e.g., methyl iodide in THF) under basic conditions.
- Catalytic Cross-Coupling : Use Pd(PPh₃)₂Cl₂/CuI for Sonogashira or Suzuki-Miyaura couplings to extend π-systems .
Advanced Research Questions
Q. How can researchers address contradictions in spectral data or unexpected byproducts during synthesis?
- Methodological Answer :
- Byproduct Analysis : Use GC-MS or HPLC to identify impurities (e.g., unreacted starting materials or oxidation products).
- Reaction Monitoring : Employ in situ FT-IR or TLC to track intermediate formation.
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian).
Q. What strategies optimize the compound’s stability and reactivity in catalytic applications?
- Methodological Answer :
- Stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent alkyne oxidation or amine degradation.
- Catalytic Tuning : Adjust ligand environments (e.g., PPh₃ vs. bidentate ligands) in Pd-catalyzed reactions to enhance regioselectivity .
- Solvent Effects : Use non-coordinating solvents (e.g., pentane) to minimize side reactions in alkyne activation.
Q. How can (But-3-yn-1-yl)(propan-2-yl)amine be applied in biochemical or pharmacological studies?
- Methodological Answer :
- Photoaffinity Labeling : Incorporate diazirine moieties (via alkyne click chemistry) to create probes for target identification .
- Drug Discovery : Screen for bioactivity (e.g., enzyme inhibition or receptor binding) using SPR or fluorescence polarization assays.
- Bioconjugation : Functionalize nanoparticles or peptides via amine-NHS ester coupling for targeted delivery studies.
Q. What advanced computational methods are suitable for studying its electronic or steric effects in catalysis?
- Methodological Answer :
- DFT Calculations : Model transition states (e.g., in Pd-catalyzed couplings) using Gaussian or ORCA to predict regioselectivity.
- Molecular Dynamics : Simulate ligand-receptor interactions (e.g., with GROMACS) to rationalize binding affinities.
- QSPR Models : Coramine structural descriptors (e.g., alkyne length, amine pKa) with catalytic activity using machine learning.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
